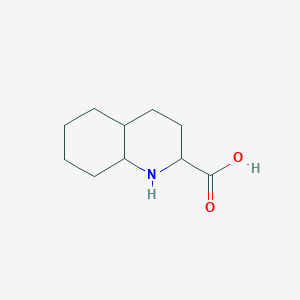

Decahydroquinoline-2-carboxylic acid

Descripción general

Descripción

Decahydroquinoline-2-carboxylic acid (DHQCA) is a cyclic carboxylic acid that belongs to the quinoline family of compounds. It is an important intermediate in the synthesis of several pharmaceuticals and is used in a variety of laboratory experiments. DHQCA has a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Convulsant and GABA-Related Studies

- Convulsant Activity and GABA Interaction : Research on cis-decahydroquinoline-5-carboxylic acids, a compound structurally related to decahydroquinoline-2-carboxylic acid, has demonstrated convulsant activity in mice. These substances interact with gamma-aminobutyric acid (GABA) receptors, potentially acting as GABA antagonists at higher concentrations. This finding is important for understanding their potential role in central nervous system studies (Fung et al., 1983).

GABA Receptor Binding and Uptake

- GABA Uptake and Receptor Binding : The epimers of cis-decahydroquinoline-5-carboxylic acid, which share a core structure with this compound, have been synthesized and assessed for GABA receptor interaction. Although these compounds exhibit weak inhibitory effects on GABA uptake in rat brain synaptosomes, they display minimal affinity for GABA receptors compared to standard GABA agonists (Witiak et al., 1981).

Neurotransmitter Analogues and Convulsant Activity

- Zwitterionic Probes and GABA Receptors : Further studies have involved the trans-decahydroquinoline-5-carboxylic acid epimers, which, like their cis counterparts, induced convulsant effects in mice when administered intracerebroventricularly. These compounds provide insights into the relationship between certain zwitterionic topographies and stimulatory activity in the central nervous system (Witiak et al., 1986).

Anti-Plasmodial and Anti-Trypanosomal Activity

- Potential Antimalarial Drug Leads : Decahydroquinoline derivatives, including the lepadins, exhibit significant antiplasmodial and antitrypanosomal activity. These compounds, derived from marine tunicates, possess a unique decahydroquinoline skeleton and are considered promising leads for developing new antimalarial drugs (Wright et al., 2002).

Metabolomics and Derivatization Agents

- LC-MS-Based Metabolomic Investigation : The use of 2-hydrazinoquinoline as a derivatization agent for LC-MS analysis of metabolites like carboxylic acids, aldehydes, and ketones showcases its application in metabolic studies. This technique is valuable for investigating metabolic disruptions, such as those caused by diabetic ketoacidosis (Lu et al., 2013).

Chemical Synthesis and Pharmacology

- Synthetic Pathways and Biological Properties : Research into the synthesis of various decahydroquinoline derivatives and their interaction with biological properties, such as neurotransmitter receptors, contributes to the broader understanding of this compound class. These studies also explore the potential of decahydroquinoline derivatives in drug development (Ornstein et al., 1996).

Mecanismo De Acción

Mode of Action

Given its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, or altering the structure or function of proteins .

Biochemical Pathways

Given its carboxylic acid group, it may be involved in decarboxylation reactions, which are crucial in many biochemical pathways .

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Decahydroquinoline-2-carboxylic acid is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Propiedades

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h7-9,11H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWCUPFNJXAUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCC(N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

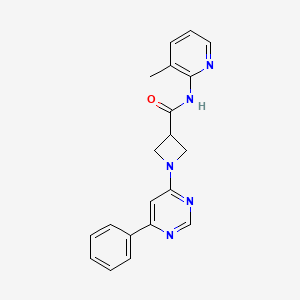

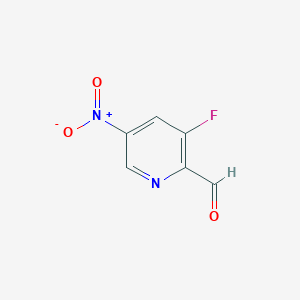

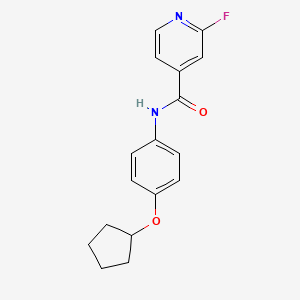

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2596280.png)

![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)

![2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2596284.png)